

Application Note and Protocol: Preparation of ERD-308 Stock Solution in DMSO

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Compound of Interest

Compound Name: ERD-308

Cat. No.: B10819338

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Audience: Researchers, scientists, and drug development professionals.

Abstract: **ERD-308** is a highly potent, small-molecule Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Estrogen Receptor (ER α).^{[1][2]} As a bifunctional molecule, it links an ER α antagonist to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby recruiting the cellular ubiquitin-proteasome system to the ER α for its targeted destruction.^{[3][4]} This mechanism makes **ERD-308** a valuable tool for studying ER signaling and a potential therapeutic agent for ER-positive breast cancers.^[1] Accurate and reproducible experimental results depend on the correct preparation and storage of **ERD-308** stock solutions. This document provides a detailed protocol for preparing a concentrated stock solution of **ERD-308** using Dimethyl Sulfoxide (DMSO) and outlines best practices for its storage and handling.

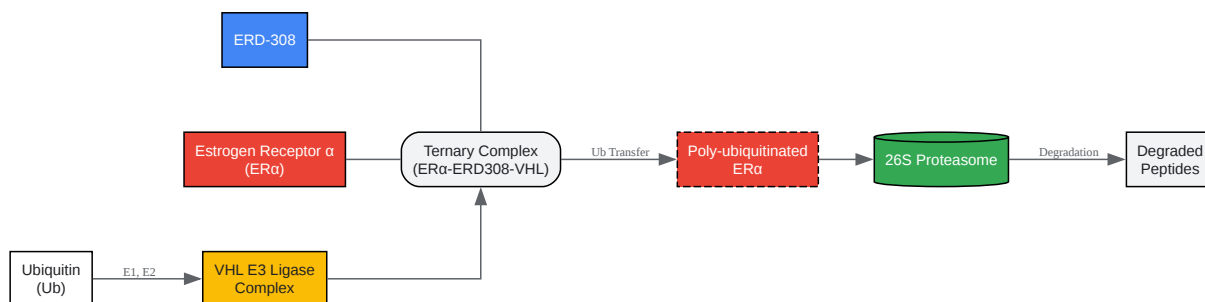
ERD-308 Properties and Activity

ERD-308's efficacy has been demonstrated in various breast cancer cell lines. Key quantitative data are summarized below for easy reference.

Property	Value	Reference(s)
IUPAC Name	(2S,4R)-1-((S)-2-(2-(5-((5-(4-ethyl(2-(p-tolyloxy)ethyl)amino)pentyl)oxy)acetamido)pentyl)oxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide	
Molecular Formula	C ₅₅ H ₆₅ N ₅ O ₉ S ₂	
Molecular Weight	1004.27 g/mol	
CAS Number	2320561-35-9	
Solubility in DMSO	~50 mg/mL (~49.79 mM)	
DC ₅₀ (MCF-7 cells)	0.17 nM	
DC ₅₀ (T47D cells)	0.43 nM	
IC ₅₀ (MCF-7 cells)	0.77 nM (Proliferation Inhibition)	

Mechanism of Action: ERD-308 as an ER α PROTAC Degradar

ERD-308 functions by hijacking the cell's natural protein disposal system. It forms a ternary complex between the target protein (ER α) and a component of the E3 ubiquitin ligase machinery (VHL), leading to the ubiquitination and subsequent proteasomal degradation of ER α .



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Caption: Mechanism of **ERD-308**-mediated degradation of Estrogen Receptor α .

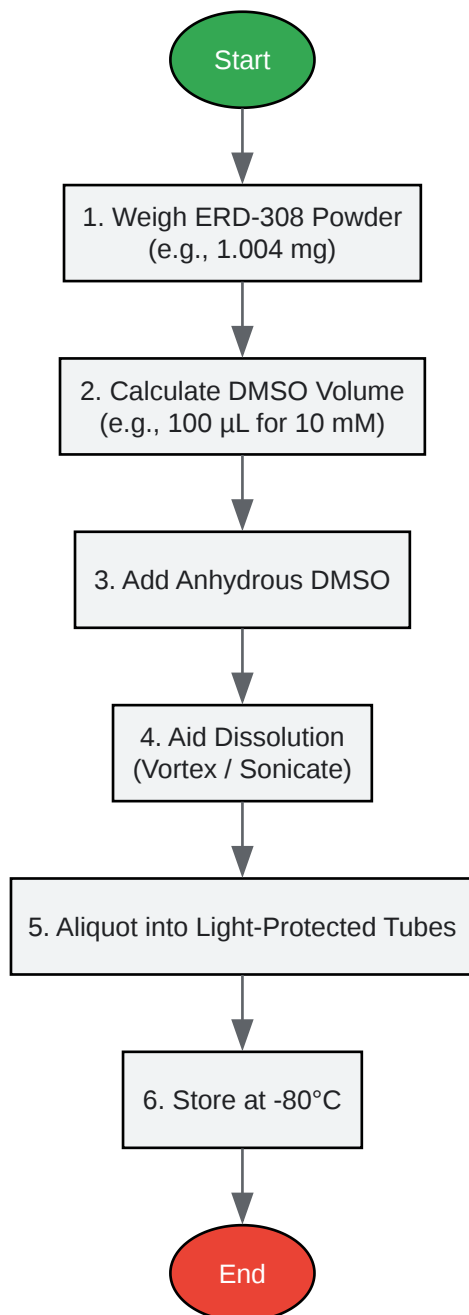
Experimental Protocol: Preparing a 10 mM ERD-308 Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO. Adjust calculations accordingly for different desired concentrations.

Materials

- **ERD-308** powder (CAS: 2320561-35-9)
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade
- Calibrated analytical balance
- Sterile, amber or foil-wrapped microcentrifuge tubes (or cryovials)
- Pipettors and sterile filter tips
- Vortex mixer
- Bath sonicator (recommended)

Stock Solution Preparation Workflow



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Caption: Workflow for preparing and storing **ERD-308** DMSO stock solution.

Step-by-Step Procedure

- Pre-weigh Vial: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

- Weigh **ERD-308**: Carefully weigh approximately 1 mg of **ERD-308** powder into the tared tube. Record the exact weight. For this example, let's assume the weight is 1.004 mg.
- Calculate DMSO Volume: Use the following formula to determine the volume of DMSO required to achieve a 10 mM concentration.
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{Concentration (mol/L)} * \text{Molecular Weight (g/mol)})$
 - $\text{Volume (L)} = 0.001004 \text{ g} / (0.010 \text{ mol/L} * 1004.27 \text{ g/mol})$
 - $\text{Volume (L)} = 0.0001 \text{ L} = 100 \text{ }\mu\text{L}$
- Add Solvent: Using a calibrated micropipette, add the calculated volume (100 μL) of anhydrous DMSO to the tube containing the **ERD-308** powder.
- Dissolution: Cap the tube tightly and vortex thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure there are no visible particulates.
 - Note: Using newly opened, anhydrous DMSO is critical, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of **ERD-308**.
- Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 μL) in sterile, light-protected tubes.
- Labeling and Storage: Clearly label all aliquots with the compound name, concentration (10 mM), date, and solvent. Store immediately according to the guidelines in the following section.

Storage and Handling

Proper storage is crucial to maintain the stability and activity of **ERD-308**.

Form	Storage Temperature	Duration	Special Conditions	Reference(s)
Solid Powder	-20°C	3 years	Store in a dry, dark place.	
DMSO Stock Solution	-80°C	6 months	Protect from light; aliquot to avoid freeze-thaw.	
DMSO Stock Solution	-20°C	1 month	Protect from light; for shorter-term storage.	

Recommendations for Use:

- **Working Solutions:** When preparing working solutions for in vitro assays, thaw a single aliquot of the DMSO stock. Perform serial dilutions in the appropriate cell culture medium immediately before use. Be mindful that the final DMSO concentration in the culture should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
- **In Vivo Formulations:** For animal studies, the DMSO stock solution serves as an intermediate. It is typically diluted further into a final formulation vehicle (e.g., a solution containing PEG300, Tween-80, and saline) immediately before administration. It is recommended to prepare these final working solutions fresh for each experiment.

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References

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